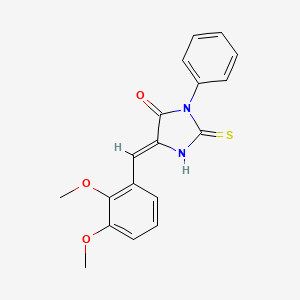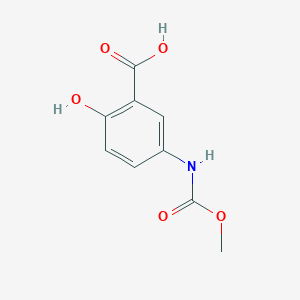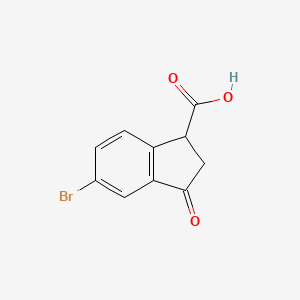
5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: is a brominated indene derivative. This compound is characterized by the presence of a bromine atom at the 5th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position of the indene ring. It is a solid compound with significant applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Various functionalized indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its brominated structure imparts unique properties to the final products, making it useful in material science applications[3][3].
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the keto group can influence the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 5-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 5-Iodo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Comparison: Compared to its halogenated analogs, 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits unique reactivity due to the bromine atom’s size and electronegativity. This influences its chemical behavior, making it more suitable for certain synthetic applications. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of diverse derivatives .
Propiedades
Fórmula molecular |
C10H7BrO3 |
|---|---|
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
5-bromo-3-oxo-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14) |
Clave InChI |
QUBNVKJSEIZVQR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C1=O)C=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


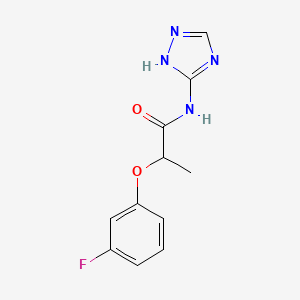
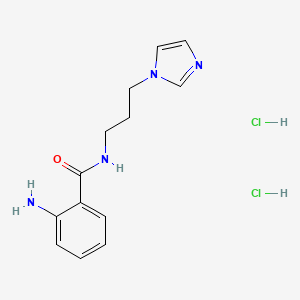
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
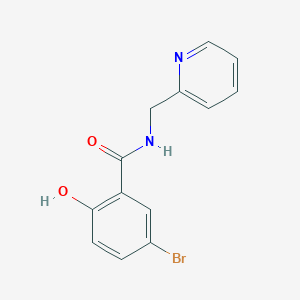
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)







